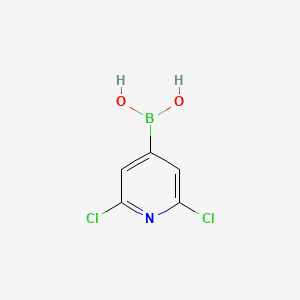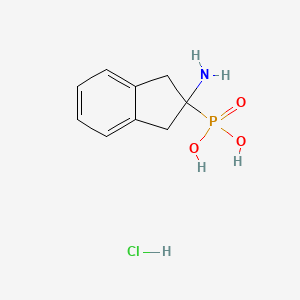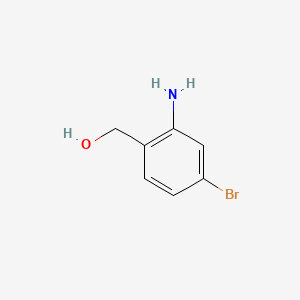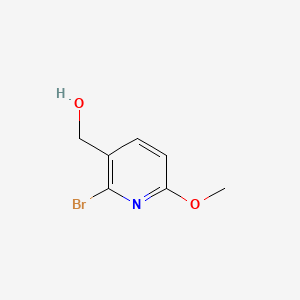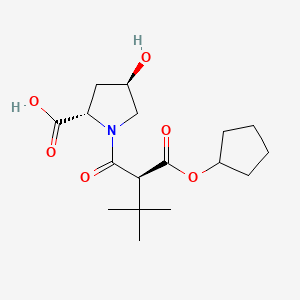
(2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H27NO6 and its molecular weight is 341.404. The purity is usually 95%.
BenchChem offers high-quality (2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Bioorthogonal Chemistry
- This field involves the use of non-natural amino acids for peptide and protein modification .
- The compound “(2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid” seems to be a type of amino acid that could potentially be used in bioorthogonal reactions .
- The methods of application involve the synthesis of these amino acids through succinct sequences .
- The outcomes of these reactions allow the introduction of new functionalities into peptides, proteins, and other biological molecules .
-
Medicinal Chemistry
- This field involves the design and synthesis of therapeutic agents .
- The compound “(2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid” could potentially be used in the synthesis of new drugs .
- The methods of application involve the synthesis of these compounds and their testing in biological assays .
- The outcomes of these reactions could potentially lead to the discovery of new therapeutic agents .
-
Peptide Synthesis
- This field involves the production of peptides, which are short chains of amino acid monomers linked by peptide bonds .
- The compound “(2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid” could potentially be used in the synthesis of new peptides .
- The methods of application involve the step-by-step addition of amino acids to a growing peptide chain .
- The outcomes of these reactions could potentially lead to the production of new peptides with interesting biological properties .
-
Molecular Design and Catalysis
- This field involves the design of molecules for specific purposes, including catalysis .
- The compound could potentially be used in the design of new catalysts or other molecules .
- The methods of application involve the synthesis of these compounds and their testing in various reactions .
- The outcomes of these reactions could potentially lead to the discovery of new catalysts or other useful molecules .
-
Protein Modification
- This field involves the modification of proteins to introduce new functionalities .
- The compound could potentially be used to modify proteins in a specific way .
- The methods of application involve the synthesis of these compounds and their incorporation into proteins .
- The outcomes of these reactions could potentially lead to the production of proteins with new functionalities .
-
Materials Science
- This field involves the design and synthesis of new materials with specific properties .
- The compound could potentially be used in the synthesis of new materials .
- The methods of application involve the synthesis of these compounds and their incorporation into materials .
- The outcomes of these reactions could potentially lead to the production of new materials with interesting properties .
properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-cyclopentyloxycarbonyl-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO6/c1-17(2,3)13(16(23)24-11-6-4-5-7-11)14(20)18-9-10(19)8-12(18)15(21)22/h10-13,19H,4-9H2,1-3H3,(H,21,22)/t10-,12+,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOGPIGJXDYBIY-WXHSDQCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)C(=O)OC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)C(=O)OC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

